![molecular formula C20H16N2 B2920944 2-(4-Biphenylyl)-6-methylimidazo[1,2-a]pyridine CAS No. 324741-46-0](/img/structure/B2920944.png)
2-(4-Biphenylyl)-6-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(4-Biphenylyl)-6-methylimidazo[1,2-a]pyridine: is a heterocyclic aromatic compound that features an imidazo[1,2-a]pyridine core substituted with a biphenyl group at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Biphenylyl)-6-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminopyridine with 4-biphenylcarboxaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine ring system. The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Biphenylyl)-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-(4-Biphenylyl)-6-methylimidazo[1,2-a]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The compound’s structure allows for modifications that can enhance its biological activity and selectivity.
Industry: In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-(4-Biphenylyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological target and the modifications made to the compound’s structure.
Comparison with Similar Compounds
- 2-(4-Biphenylyl)imidazo[1,2-a]pyridine
- 6-Methylimidazo[1,2-a]pyridine
- 2-Phenylimidazo[1,2-a]pyridine
Comparison: 2-(4-Biphenylyl)-6-methylimidazo[1,2-a]pyridine is unique due to the presence of both the biphenyl and methyl groups, which confer distinct electronic and steric properties. Compared to 2-(4-Biphenylyl)imidazo[1,2-a]pyridine, the methyl group in the 6-position can influence the compound’s reactivity and interaction with biological targets. Similarly, the biphenyl group provides additional sites for functionalization, enhancing the compound’s versatility in synthetic and medicinal chemistry.
Properties
IUPAC Name |
6-methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c1-15-7-12-20-21-19(14-22(20)13-15)18-10-8-17(9-11-18)16-5-3-2-4-6-16/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFHGQHEGWHLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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